molecular formula C28H27D17N2O2 B1164656 Oleoyl Serotonin-d17

Oleoyl Serotonin-d17

Cat. No. B1164656
M. Wt: 457.8
InChI Key: LCQKHZYXPCLVBI-DUGYPAGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleoyl serotonin-d17 contains 17 deuterium atoms at the 11, 11’, 12, 12’, 13, 13’, 14, 14’, 15, 15’, 16, 16’, 17, 17’, 18, 18, and 18 positions. It is intended for use as an internal standard for the quantification of oleoyl serotonin by GC- or LC-mass spectrometry. Oleoyl serotonin is a hybrid molecule patterned after arachidonoyl serotonin. Arachidonoyl serotonin is a dual antagonist of fatty acid amide hydrolase (FAAH) and the transient receptor potential vanilloid-type 1 (TRPV1) channel, reducing both acute and chronic peripheral pain. Oleoyl Serotonin inhibits capsaicin-induced TRPV1 channel activation (IC50 = 2.57 μM) without blocking FAAH-mediated hydrolysis of arachidonoyl ethanolamine (IC50 > 50 μM).

Scientific Research Applications

1. Inhibition of Pro-inflammatory Mediators

Oleoyl Serotonin-d17, as part of the N-acyl serotonin family, plays a significant role in modulating inflammatory responses. A study by Wang et al. (2017) found that serotonin conjugates, including oleoyl serotonin, are capable of inhibiting the release of IL-17 and CCL-20 by stimulated human peripheral blood mononuclear cells. This suggests a potential application of oleoyl serotonin in managing inflammatory diseases such as Crohn's disease and Ulcerative colitis (Wang et al., 2017).

2. Impact on Gut Health and Function

In research by Verhoeckx et al. (2011), oleoyl serotonin was identified as an endogenously present compound in parts of the gastrointestinal tract of pigs and mice. Its formation was stimulated by the addition of serotonin to intestinal tissue incubations. The presence of oleoyl serotonin in the gut and its involvement in biological processes suggests potential applications in gastrointestinal health and the study of gut-specific lipid mediators (Verhoeckx et al., 2011).

properties

Molecular Formula

C28H27D17N2O2

Molecular Weight

457.8

InChI

InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

LCQKHZYXPCLVBI-DUGYPAGXSA-N

SMILES

O=C(NCCC1=CNC2=CC=C(O)C=C12)CCCCCCC/C=CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

synonyms

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-9Z-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 octadecenamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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